molecular formula C16H19ClN4O4S B11006252 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one

3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one

Cat. No.: B11006252
M. Wt: 398.9 g/mol
InChI Key: GECWWYUCRAHWMG-UHFFFAOYSA-N
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Description

3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved by cyclization of appropriate precursors under specific conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The oxadiazole ring and piperazine moiety are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups. The presence of the oxadiazole ring, chlorophenyl group, and methylsulfonyl piperazine moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H19ClN4O4S

Molecular Weight

398.9 g/mol

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C16H19ClN4O4S/c1-26(23,24)21-10-8-20(9-11-21)15(22)7-6-14-18-16(19-25-14)12-4-2-3-5-13(12)17/h2-5H,6-11H2,1H3

InChI Key

GECWWYUCRAHWMG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl

Origin of Product

United States

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